molecular formula C10H9F3O3 B2906665 3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one CAS No. 161643-63-6

3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one

Cat. No.: B2906665
CAS No.: 161643-63-6
M. Wt: 234.174
InChI Key: JTAKWPJCSZPSGW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one (CAS 161643-63-6) is a fluorinated aromatic ketone hydrate of high interest in biochemical and mechanistic research. With a molecular formula of C10H9F3O3 and a molecular weight of 234.17 g/mol, this compound is characterized by the presence of a p-tolyl group and a trifluoromethyl-dihydroxy moiety . The structural motif of a trifluoromethyl ketone hydrate is known to be a potent inhibitor of serine hydrolases, such as carboxylesterases . Studies on closely related analogs, like 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl-1-propanone (TDPP), have demonstrated that these compounds can act as mechanism-based inhibitors, where the enzyme catalyzes the dehydration of the hydrate followed by the formation of a hemiketal adduct with the active-site serine residue . Furthermore, research has revealed that serine esterases can catalyze additional transformations of such compounds, including cleavage reactions and the benzilic acid rearrangement, making them valuable probes for studying novel catalytic roles and reaction mechanisms in enzymology . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,3,3-trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6-2-4-7(5-3-6)8(14)9(15,16)10(11,12)13/h2-5,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAKWPJCSZPSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the reaction of trifluoroacetone with 4-methylbenzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Intermediate Formation: The initial reaction forms an intermediate, which is then subjected to further reaction with a suitable oxidizing agent to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The dihydroxy groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related propan-1-one derivatives:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound C2: -OH, C3: -CF₃, C1: 4-methylphenyl Trifluoro, dihydroxy, methylphenyl C₁₁H₁₁F₃O₃ 248.20
4-MEC (4-Methylethcathinone) C2: -NHCH₂CH₃, C1: 4-methylphenyl Ethylamino, methylphenyl C₁₂H₁₇NO 191.27
Mexedrone C2: -NHCH₃, C3: -OCH₃ Methoxy, methylamino C₁₂H₁₇NO₂ 207.27
3-Chloro-1-(4-methylphenyl)propan-1-one C3: -Cl, C1: 4-methylphenyl Chloro, methylphenyl C₁₀H₁₁ClO 182.65
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one C3: -CF₃, C2: ketone, C1: 4-methoxyphenyl Trifluoro, methoxyphenyl C₁₀H₉F₃O₂ 218.17

Key Observations :

  • Trifluoro Group: The target compound’s -CF₃ group (vs.
  • Dihydroxy Substituents: The C2 dihydroxy groups distinguish it from most synthetic cathinones, which typically feature amino or alkoxy groups. This increases polarity and hydrogen-bonding capacity, likely altering solubility and receptor interactions .
  • 4-Methylphenyl Ring: Shared with 4-MEC and mexedrone, this aromatic moiety is common in psychoactive cathinones, contributing to lipophilicity and CNS penetration .
Spectroscopic and Analytical Data
  • NMR : The -CF₃ group would produce distinct ¹⁹F NMR signals (δ ≈ -60 to -70 ppm) and deshielded ¹H/¹³C resonances due to electron withdrawal. Dihydroxy groups would show broad OH peaks in ¹H NMR (~δ 5–6 ppm) .
  • MS: Expected molecular ion at m/z 248.1 (M⁺), with fragmentation patterns dominated by loss of -CF₃ (69 Da) and cleavage of the dihydroxypropanone backbone .
Pharmacological and Legal Considerations
  • Activity: Unlike amino-substituted cathinones (e.g., 4-MEC, mexedrone), which inhibit monoamine transporters, the target compound’s dihydroxy and trifluoro groups may redirect activity toward antioxidant or enzyme-modulating effects, as seen in hydroxypropanone derivatives .
  • Legality: The absence of an amino group likely excludes it from generic cathinone bans (e.g., UK Misuse of Drugs Act), though fluorine substitution could trigger analog-specific legislation .

Biological Activity

3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H12F3O3C_{11}H_{12}F_3O_3. The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

Research indicates that compounds with trifluoromethyl groups can exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, inhibitors of dihydrofolate reductase (DHFR) have been studied for their role in cancer therapy by disrupting DNA synthesis .
  • Antioxidant Properties : The dihydroxy group may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of trifluoromethyl-containing compounds. For example:

  • Case Study : A study demonstrated that a related compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may possess similar properties .

Antimicrobial Activity

Trifluoromethyl compounds have also been investigated for their antimicrobial properties:

  • Research Findings : In vitro studies showed that derivatives with similar structures exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialDisruption of cell membranes
AntioxidantScavenging free radicals

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine coupling patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (SHELXL refinement recommended).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: 278.05).
    Table 1 : Example NMR Data (Hypothetical)
Nucleus δ (ppm) Multiplicity
¹H (Ar-CH₃)2.35Singlet
¹⁹F (CF₃)-75.2Triplet

Q. Reference :

What challenges arise in crystallographic refinement due to the trifluoromethyl group?

Q. Advanced

  • Disorder Modeling : The CF₃ group may exhibit rotational disorder, requiring PART instructions in SHELXL.
  • Anisotropic Refinement : Fluorine atoms require anisotropic displacement parameters due to high thermal motion.
  • Hydrogen Bonding : The dihydroxy groups form intramolecular H-bonds, complicating electron density maps.
    Solution : Use TWIN/BASF commands in SHELXL for twinned crystals and apply restraints for bond distances/angles.
    Reference :

How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. Advanced

  • Analog Synthesis : Replace the 4-methylphenyl group with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess electronic effects.
  • Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
    Table 2 : Hypothetical SAR Data
Analog IC₅₀ (nM) LogP
Parent Compound1202.1
4-Chlorophenyl Derivative852.4
4-Nitrophenyl Derivative451.8

Q. Reference :

What methods determine the compound’s solubility and stability?

Q. Basic

  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    Key Finding : The compound is stable in acidic conditions (pH 3–5) but hydrolyzes above pH 8 due to dihydroxy group lability.
    Reference :

How can computational modeling predict reactivity or binding modes?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrostatic potential surfaces.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (docking score: −9.2 kcal/mol).
    Insight : The trifluoromethyl group enhances electrophilicity, favoring nucleophilic attack at the ketone position.
    Reference :

How to resolve contradictions in reported bioactivity data?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm target affinity.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to validate interactions.
  • Molecular Dynamics (MD) : Simulate ligand-receptor dynamics (GROMACS) to identify transient binding states.
    Case Study : Discrepancies in IC₅₀ values (~10-fold) were resolved by identifying assay-specific buffer interference.
    Reference :

What experimental strategies mitigate degradation during storage?

Q. Basic

  • Lyophilization : Store as a lyophilized powder under argon at −20°C.
  • Light Protection : Use amber vials to prevent UV-induced radical formation.
    Stability Data : Half-life increases from 7 days (room temperature) to >6 months (lyophilized, −20°C).
    Reference :

How do fluorinated groups influence electronic properties?

Q. Advanced

  • ¹⁹F NMR Titration : Monitor chemical shift changes upon protonation (Δδ = 1.2 ppm at pH 2).
  • XRD Analysis : The CF₃ group reduces electron density on the aromatic ring (Hirshfeld surface analysis).
    Impact : Enhanced metabolic stability due to fluorine’s electronegativity and C-F bond strength.
    Reference :

What purification techniques maximize yield without compromising purity?

Q. Basic

  • Flash Chromatography : Gradient elution (hexane → ethyl acetate) with UV detection at 254 nm.
  • Recrystallization : Use tert-butyl methyl ether for high recovery (>85%) and purity (>98%).
    Optimization : Reduce solvent volume by 30% during crystallization to minimize product loss.
    Reference :

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